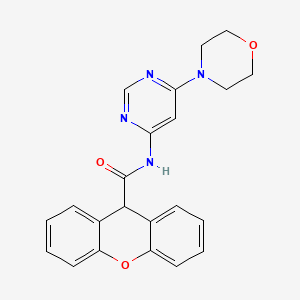

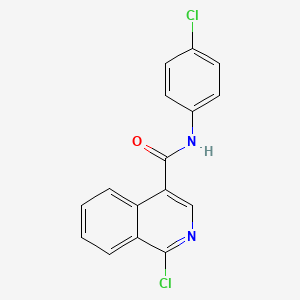

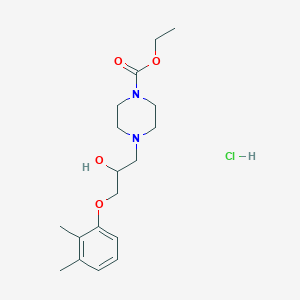

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholinopyrimidinyl compounds are a class of chemical compounds that contain a morpholine ring and a pyrimidine ring in their structure. They are often used in the synthesis of various pharmaceuticals and have been studied for their potential anti-inflammatory properties .

Molecular Structure Analysis

Morpholinopyrimidinyl compounds typically contain a six-membered morpholine ring and a six-membered pyrimidine ring . The exact structure can vary depending on the specific compound and the presence of any additional functional groups .Chemical Reactions Analysis

The chemical reactions involving morpholinopyrimidinyl compounds can vary widely depending on the specific compound and the reaction conditions . These compounds can participate in a variety of chemical reactions due to the presence of the reactive morpholine and pyrimidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of morpholinopyrimidinyl compounds can vary depending on the specific compound . These properties can include molecular weight, solubility, melting point, and boiling point .Scientific Research Applications

Anti-Inflammatory Applications

Recent studies have outlined the synthesis of morpholinopyrimidine derivatives and assessed their anti-inflammatory activity in macrophage cells stimulated by LPS . Compounds related to N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide have shown promising results in inhibiting the production of nitric oxide at non-cytotoxic concentrations. They also reduced the mRNA expression of iNOS and COX-2, which are key players in the inflammatory response .

Neuroprotective Potential

Morpholinopyrimidine derivatives have been investigated for their role as LRRK2 kinase inhibitors . This is particularly relevant in the context of Parkinson’s disease (PD), where LRRK2 mutations lead to increased kinase activity. Inhibitors like those derived from N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide could potentially be used to treat PD by targeting this pathway .

Molecular Docking Studies

Molecular docking studies have shown that morpholinopyrimidine derivatives have a strong affinity for the active sites of certain enzymes . This suggests their potential use in designing enzyme inhibitors that can modulate biological pathways for therapeutic benefits.

Mechanism of Action

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . The compound also dramatically reduces iNOS and COX-2 mRNA expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, respectively . These changes disrupt the normal inflammatory response, reducing the concentration of pro-inflammatory mediators and alleviating inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide’s action include a reduction in iNOS and COX-2 mRNA expression and a decrease in the amount of iNOS and COX-2 protein expression . These effects result in the inhibition of the inflammatory response .

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(25-19-13-20(24-14-23-19)26-9-11-28-12-10-26)21-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)21/h1-8,13-14,21H,9-12H2,(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDFLSVWGMCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)

![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)

![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)